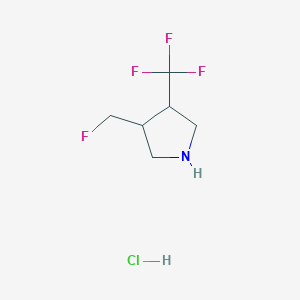
3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride: is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique structural features, which include both fluoromethyl and trifluoromethyl groups. These groups impart distinct chemical and physical properties, making the compound valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride typically involves multi-step organic reactions. One common approach is the fluorination of suitable pyrrolidine precursors using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme mechanisms and protein-ligand interactions due to its fluorinated groups.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance binding affinity and selectivity, often through hydrogen bonding and hydrophobic interactions. The compound can modulate the activity of its targets, leading to desired biological or chemical effects.
Comparación Con Compuestos Similares
- 3-(trifluoromethyl)pyrrolidine
- 4-(fluoromethyl)pyrrolidine
- 3,3,3-trifluoro-N,N-bis(trifluoromethyl)propenylamine
Uniqueness: trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride stands out due to the presence of both fluoromethyl and trifluoromethyl groups on the pyrrolidine ring. This dual fluorination enhances its chemical stability, lipophilicity, and ability to participate in unique chemical reactions compared to its analogs.
Propiedades
Fórmula molecular |
C6H10ClF4N |
|---|---|
Peso molecular |
207.60 g/mol |
Nombre IUPAC |
3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H9F4N.ClH/c7-1-4-2-11-3-5(4)6(8,9)10;/h4-5,11H,1-3H2;1H |
Clave InChI |
IWAMVOWJTWYEID-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)C(F)(F)F)CF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


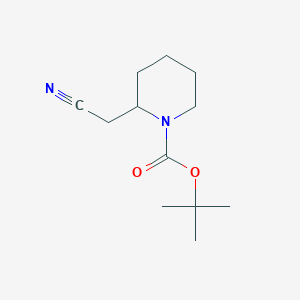
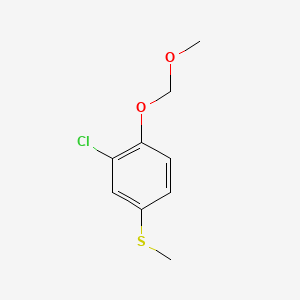

![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
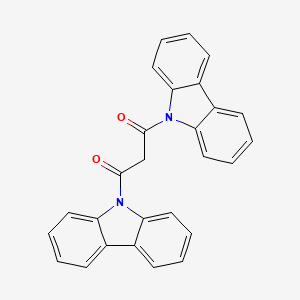
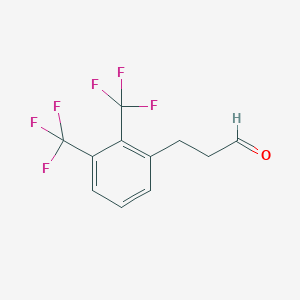
![trans-2-{[(Tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B14776693.png)

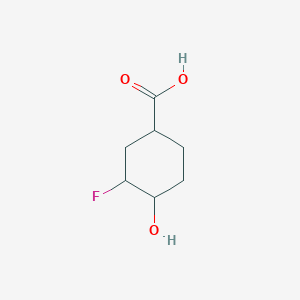
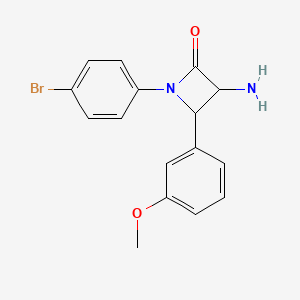

![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)

